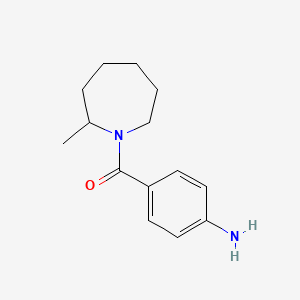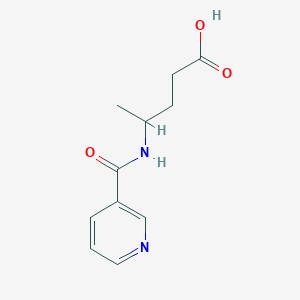![molecular formula C13H17NO4 B7578179 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. MPAA is a derivative of the natural amino acid, cysteine, and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways, including those involved in oxidative stress and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has also been shown to modulate the activity of certain enzymes and proteins in the body, including COX-2 and nuclear factor-kappaB (NF-kappaB), which are involved in the regulation of inflammation and immune function.
実験室実験の利点と制限
One advantage of using 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid in lab experiments is its unique biochemical and physiological properties, which make it a promising candidate for further research. However, one limitation is the limited availability of this compound, as it is a synthetic compound that can be difficult and expensive to produce in large quantities.
将来の方向性
There are numerous future directions for research on 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid, including further investigation of its potential therapeutic applications in medicine, as well as its use as a diagnostic tool. Additionally, researchers may explore the use of this compound in biotechnology, such as its potential use in the development of new drugs or as a tool for protein purification. Further studies may also be conducted to better understand the mechanism of action of this compound and its effects on cellular signaling pathways.
合成法
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid can be synthesized using a variety of methods, including the reaction of cysteine with maleic anhydride and subsequent conversion into the desired product through a series of chemical reactions. Other methods include the use of carboxylic acid derivatives, such as acid chlorides or anhydrides, to react with cysteine and form this compound.
科学的研究の応用
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. In medicine, this compound has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been studied for its potential use as a diagnostic tool, as it has been shown to selectively bind to certain proteins in the body.
特性
IUPAC Name |
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(3-8-13(16)17)14-12(15)7-6-11-5-4-10(2)18-11/h4-7,9H,3,8H2,1-2H3,(H,14,15)(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMOOCSEBPAXFL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)
![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)


![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)
